molecular formula C16H13BrN2OS2 B2827313 5-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 391223-51-1

5-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2827313
CAS No.: 391223-51-1
M. Wt: 393.32
InChI Key: ZNJQIZUSWYXINO-UHFFFAOYSA-N
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Description

5-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a novel synthetic small molecule featuring a thiazole core, a moiety of high significance in medicinal chemistry . The compound is structurally characterized by a 2,5-dimethylphenyl group at the 4-position of the thiazole ring and a 5-bromothiophene-2-carboxamide group at the 2-position. This specific architecture is engineered for advanced research applications, particularly in the exploration of immunomodulation and inflammatory pathways. Compounds based on the substituted sulfamoyl benzamidothiazole scaffold, which shares structural similarities with this molecule, have been identified in high-throughput screens as potent enhancers of NF-κB activation, demonstrating a sustained signaling response when co-stimulated with Toll-like receptor (TLR) agonists like LPS . This mechanism suggests significant potential as a co-adjuvant in vaccine development, where it may enhance immune responses to pathogenic antigens . The presence of the bromo group on the thiophene ring offers a versatile handle for further synthetic modification through cross-coupling reactions, making this compound a valuable chemical intermediate for constructing more complex derivatives or for use in the creation of affinity probes for target identification studies . Thiazole derivatives are renowned for their diverse pharmacological profiles and are found in molecules with anti-inflammatory, antimicrobial, and anticancer activities, underscoring the research value of this core structure . This product is intended for laboratory research purposes only and is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

5-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS2/c1-9-3-4-10(2)11(7-9)12-8-21-16(18-12)19-15(20)13-5-6-14(17)22-13/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJQIZUSWYXINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of 2,5-dimethylphenylamine with a suitable thioamide. This intermediate is then reacted with 5-bromo-2-thiophenecarboxylic acid under amide coupling conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and thiophene ring may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Core Structure Substituents (R groups) Molecular Weight logP Hydrogen Bond Acceptors/Donors Reference
Target Compound Thiophene-carboxamide 5-Br; 4-(2,5-dimethylphenyl)thiazole 360.27 (calc.) ~6.3 2 acceptors, 1 donor
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Thiophene-carboxamide 5-Br; 4-methylpyridine 311.18 ~3.5 3 acceptors, 1 donor
N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiophene-carboxamide 5-NO₂; 4-(3,5-difluorophenyl)thiazole 369.30 ~4.0 5 acceptors, 1 donor
5-Ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide Thiophene-carboxamide 5-Ethyl, 4-methyl; unsubstituted thiazole 265.35 ~2.8 2 acceptors, 1 donor

Key Observations :

  • Bromine vs. Nitro Groups : The target compound’s bromine substituent offers steric bulk without introducing strong electron-withdrawing effects seen in nitro groups (e.g., in ), which may reduce metabolic stability but enhance hydrophobic interactions .
  • Heterocyclic Moieties : Replacing the thiazole with pyridine (as in ) decreases logP (3.5 vs. ~6.3), suggesting improved aqueous solubility but reduced membrane permeability.

Key Observations :

  • The target compound’s synthesis often employs Suzuki cross-coupling for aryl boronic acid incorporation, achieving moderate-to-good yields (35–84%) .
  • HATU-mediated amidation () offers higher purity (99% for some analogs) but requires specialized reagents.

Key Observations :

  • The target compound’s anticancer activity (IC₅₀ ~10–50 μM) is less potent than dichlorobenzyl-substituted analogs (e.g., compound 5f, IC₅₀ <10 μM), suggesting that electron-deficient aryl groups enhance cytotoxicity .
  • Nitrothiophene analogs () exhibit stronger antibacterial activity (EC₅₀ 1–5 μM), likely due to nitro group redox activity targeting bacterial enzymes.

Biological Activity

5-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes bromine, thiazole, and thiophene moieties. Its molecular formula is C16H15BrN2O2SC_{16}H_{15}BrN_2O_2S with a molecular weight of 377.3 g/mol.

PropertyValue
Molecular FormulaC16H15BrN2O2S
Molecular Weight377.3 g/mol
IUPAC NameThis compound
InChIInChI=1S/C16H15BrN2O2S/c1-9...
SMILESCC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)Br)C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of various enzymes or receptors involved in cellular signaling pathways. The presence of the thiazole and thiophene rings contributes to its ability to interact with biological macromolecules, potentially leading to anticancer effects and other therapeutic benefits.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Thiazole derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines. For example:

  • IC50 Values : Compounds similar to this compound have demonstrated IC50 values in the low micromolar range against human glioblastoma and melanoma cell lines . This suggests a strong potential for further development as an anticancer drug.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the phenyl ring and the presence of electron-donating groups enhance cytotoxic activity. Specifically:

  • Methyl Substitution : The introduction of methyl groups at specific positions on the phenyl ring has been associated with increased biological activity . This highlights the importance of electronic effects in optimizing the compound's efficacy.

Study 1: Antitumor Activity

In a study focusing on thiazole derivatives, this compound was tested for its ability to inhibit tumor growth in vitro. The results indicated significant inhibition of cell proliferation in treated cell lines compared to controls .

Study 2: Mechanistic Insights

Molecular dynamics simulations have provided insights into how the compound interacts with target proteins involved in cancer progression. These simulations revealed that the compound binds predominantly through hydrophobic interactions, which are crucial for its anticancer properties .

Q & A

Q. What are the optimized synthetic routes for 5-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, and how do reaction parameters influence yield?

The compound is synthesized via multi-step reactions, including thiazole ring formation and subsequent coupling. Key steps involve:

  • Thiazole ring synthesis : Cyclization of thiourea derivatives with α-halo ketones under reflux conditions (e.g., ethanol, 80°C).
  • Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the thiophene-carboxylic acid moiety to the thiazole amine.
  • Bromination : Electrophilic substitution with NBS (N-bromosuccinimide) in DCM at 0–25°C . Critical parameters :
  • Solvent polarity (e.g., DMF enhances nucleophilicity in substitution reactions).
  • Temperature control to minimize side reactions (e.g., <50°C for bromination).
  • Catalysts (e.g., Pd(PPh₃)₄ for Suzuki coupling if aryl boronic acids are used) .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., thiazole C-H protons at δ 7.2–8.1 ppm; aromatic dimethyl groups at δ 2.3–2.6 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (C₁₆H₁₃BrN₂O₂S; calc. 377.3 g/mol) .
  • X-ray crystallography : SHELXL refines crystal structures, resolving steric effects from the 2,5-dimethylphenyl group. Use twin refinement if data shows pseudo-merohedral twinning .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

  • Molecular docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase). The bromothiophene group may occupy hydrophobic regions, while the amide forms hydrogen bonds with backbone residues .
  • MD simulations : Assess stability of ligand-protein complexes (GROMACS, 100 ns trajectories). Pay attention to conformational changes in the thiazole ring .
  • QSAR : Correlate substituent electronegativity (e.g., bromine) with inhibitory activity using Hammett parameters .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?

  • Assay standardization :
  • Use consistent cell lines (e.g., MCF-7 for anticancer studies) and normalize to controls like doxorubicin.
  • Validate cytotoxicity via dual assays (MTT and apoptosis markers) .
    • Solubility adjustments : Co-solvents (e.g., DMSO ≤0.1%) prevent aggregation artifacts. Confirm dissolved state via dynamic light scattering .

Q. How does the 2,5-dimethylphenyl group influence the compound’s reactivity in functionalization reactions?

  • Steric effects : The ortho-methyl groups hinder electrophilic substitution at the thiazole C4 position, directing reactions to the thiophene ring (e.g., bromination at C5) .
  • Electronic effects : The electron-donating methyl groups increase thiazole basicity, favoring protonation in acidic coupling reactions .

Methodological Challenges

Q. What are the best practices for scaling up synthesis from milligram to gram quantities?

  • Continuous flow systems : Improve yield reproducibility for bromination steps (residence time: 2–5 min, 25°C) .
  • Purification : Use automated flash chromatography (hexane/EtOAc gradient) with inline UV detection to isolate the amide product (>95% purity) .

Q. How to address low crystallinity in X-ray studies of this compound?

  • Crystallization screens : Use PEG-based sparse matrix screens (e.g., 20% PEG 8000, 0.1 M Tris pH 8.5).
  • Cryo-protection : Add 25% glycerol to prevent ice formation during data collection.
  • SHELXL refinement : Apply TWIN and BASF commands for twinned datasets; check for missed symmetry (e.g., pseudo-translation) .

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